molecular formula C17H17BrN2O4 B2590166 4-((1-(5-bromonicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798640-32-0

4-((1-(5-bromonicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2590166
CAS No.: 1798640-32-0
M. Wt: 393.237
InChI Key: LFYFDZMPIPOBNV-UHFFFAOYSA-N
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Description

4-((1-(5-bromonicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(5-bromonicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyketone.

    Coupling with Piperidine: The piperidine ring can be introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with the brominated nicotinoyl group.

    Final Assembly: The final step involves the coupling of the pyran ring with the piperidine-nicotinoyl intermediate, often using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyran ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can occur at the brominated nicotinoyl group, potentially converting it to a different functional group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the nicotinoyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions could produce various substituted nicotinoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. The presence of the brominated nicotinoyl group suggests it could interact with biological targets, such as enzymes or receptors.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s structure may allow it to act as a ligand for certain receptors, making it a candidate for drug discovery and development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((1-(5-bromonicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The brominated nicotinoyl group could play a key role in binding to these targets, while the piperidine and pyran rings may influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    4-((1-(5-chloronicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one: Similar structure with a chlorine atom instead of bromine.

    4-((1-(5-fluoronicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one: Similar structure with a fluorine atom instead of bromine.

    4-((1-(5-iodonicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one: Similar structure with an iodine atom instead of bromine.

Uniqueness

The uniqueness of 4-((1-(5-bromonicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one lies in its specific combination of functional groups. The brominated nicotinoyl group may confer unique reactivity and biological activity compared to its halogenated analogs. Additionally, the presence of both piperidine and pyran rings provides a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

4-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4/c1-11-6-15(8-16(21)23-11)24-14-2-4-20(5-3-14)17(22)12-7-13(18)10-19-9-12/h6-10,14H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYFDZMPIPOBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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